Azepan-1-yl[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]methanone
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Overview
Description
Azepan-1-yl[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a methoxy group, and a morpholinylsulfonyl group attached to a phenyl ring. Its molecular formula is C16H25N3O3S, and it has a molecular weight of 339.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the core phenyl ring structure. The methoxy group is introduced through a methylation reaction, while the morpholinylsulfonyl group is added via a sulfonation reaction. The azepane ring is then attached through a nucleophilic substitution reaction. Specific reaction conditions, such as temperature, pressure, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality. Key considerations in industrial production include the availability of raw materials, waste management, and adherence to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the functional groups introduced .
Scientific Research Applications
Azepan-1-yl[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of Azepan-1-yl[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline: Shares the azepane and morpholinylsulfonyl groups but differs in the position of the methoxy group.
1-azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone: Similar core structure but with a methylthio group instead of a morpholinylsulfonyl group.
Uniqueness
Azepan-1-yl[2-methoxy-5-(morpholin-4-ylsulfonyl)phenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, as it can serve as a versatile building block for the synthesis of novel compounds .
Properties
IUPAC Name |
azepan-1-yl-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-24-17-7-6-15(26(22,23)20-10-12-25-13-11-20)14-16(17)18(21)19-8-4-2-3-5-9-19/h6-7,14H,2-5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXGAANKSGAPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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